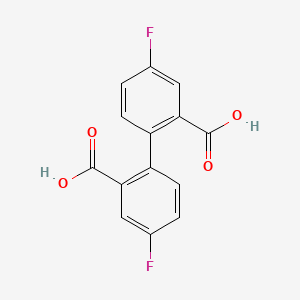![molecular formula C15H13BrO2 B572813 Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1311291-88-9](/img/structure/B572813.png)
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
概要
説明
“Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is a chemical compound with the molecular formula C15H13BrO2 . It is a derivative of biphenyl and is used in the preparation of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, one method involves the reaction of substituted phenols with 3-bromoprop-1-yne employing anhydrous potassium carbonate in acetone . Another approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is based on structures generated from information available in databases . The molecular weight of this compound is 229.07 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” can be complex and varied. For example, it has been demonstrated that allylation of azomethines can be achieved with 3-(bromomethyl)but-3-enoate .Physical And Chemical Properties Analysis
“Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is a solid at 20 degrees Celsius . It has a melting point of 43.0 to 47.0 degrees Celsius and a boiling point of 169 degrees Celsius at 22 mmHg . It is soluble in methanol .科学的研究の応用
Methyl 4′-bromomethyl biphenyl-2-carboxylate was synthesized with an improved yield, simplified process, and reduced cost. This synthesis can be vital for industrial applications (Lin Ying-ming, 2006).
Methyl 2-(bromomethyl)thiophene-3-carboxylates were used to synthesize methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which then underwent tandem cyclization to form new heterocyclic systems (M. S. Yagodkina-Yakovenko, A. V. Bol’but, M. Vovk, 2018).
Alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates were synthesized and used to study reactions with secondary amines, sodium butylthiolate, and other agents, demonstrating potential applications in organic synthesis (L. M. Pevzner, 2003).
Methyl 2′-aminobiphenyl-4-carboxylate, a potential optical chloride sensor, was synthesized using Suzuki-Miyaura cross-coupling followed by regioselective nitration. This highlights its use in sensor technology (Tanmay Das, Mrittika Mohar, Arijit Bag, 2021).
The bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate was investigated, leading to substrates for synthesizing isoxazole-fused heterocycles, indicating its role in creating new compounds (A. K. Roy, B. Rajaraman, S. Batra, 2004).
Electrochemical carboxylation of 2-bromomethyl-1,4-dibromo-2-butene with atmospheric carbon dioxide was studied, showing the potential of Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate in green chemistry applications (H. Senboku, Y. Fujimura, A. Yoshikawa, H. Suginome, M. Tokuda, 1998).
Safety And Hazards
“Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . Proper safety measures should be taken when handling this compound.
特性
IUPAC Name |
methyl 4-[3-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYFRQHXNQEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735794 | |
| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
1311291-88-9 | |
| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)
![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
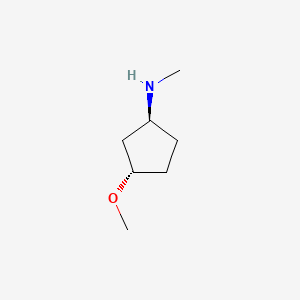
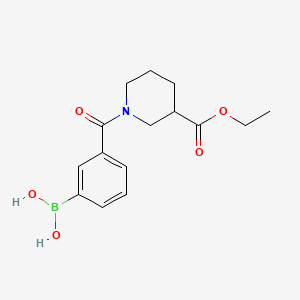
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)
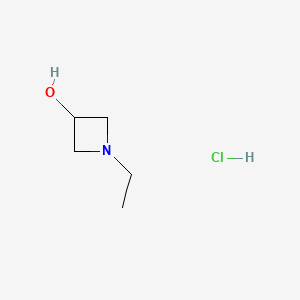
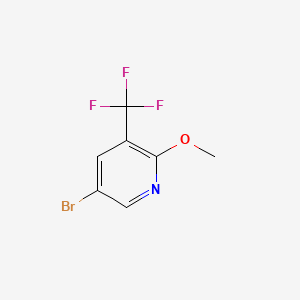
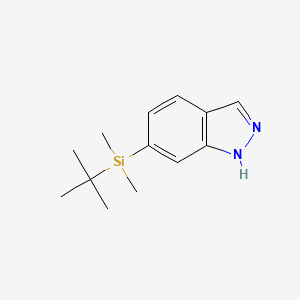
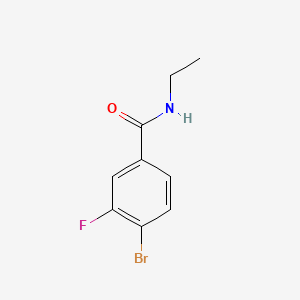

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)
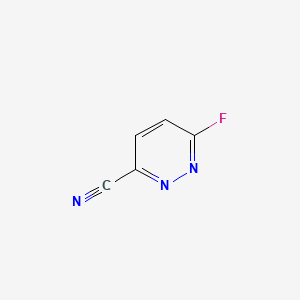
![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)
